molecular formula C6H9N3OS B2987311 5-[1-(Hydroxyimino)ethyl]-4-methyl-1,3-thiazol-2-amine CAS No. 473702-34-0

5-[1-(Hydroxyimino)ethyl]-4-methyl-1,3-thiazol-2-amine

Cat. No. B2987311
M. Wt: 171.22
InChI Key: VHUDTXNSWRDGRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[1-(Hydroxyimino)ethyl]-4-methyl-1,3-thiazol-2-amine is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known as HET0016 and has been extensively studied for its unique properties and characteristics.

Scientific Research Applications

Synthesis and Biological Activity

The synthesis of derivatives of 5-[1-(Hyydroxyimino)ethyl]-4-methyl-1,3-thiazol-2-amine has led to compounds with significant biological activities. For instance, derivatives synthesized via the reaction of appropriate alcohols or amines have shown potential as antineoplastic and antifilarial agents, with some compounds demonstrating significant growth inhibition in L1210 cells and substantial in vivo activity against adult worms of various filarial species (S. Ram et al., 1992). Similarly, thiazolo[5,4-d]pyrimidines synthesized from 5-amino-2-(ethylthio)thiazole-4-carboxamide have exhibited molluscicidal properties, offering potential applications in controlling snail populations that serve as intermediate hosts for schistosomiasis (K. El-bayouki & W. Basyouni, 1988).

Novel Syntheses and Transformations

Research has also focused on developing novel synthetic routes and transformations involving thiazol-2-amine derivatives. For example, the synthesis of new optically active 1H-imidazole 3-oxides from a-(hydroxyimino) ketones and a-amino acid methyl esters showcases the versatility of these compounds in organic synthesis (M. Jasiński et al., 2008). These synthetic advancements contribute to the broader utility of thiazol-2-amine derivatives in medicinal and organic chemistry.

Catalytic and Synthetic Applications

Further research has led to the development of environmentally friendly synthetic methods for thiazol-2-amine derivatives, such as the ultrasound-mediated condensation of amines with dehydroacetic acid to produce pyran-2-one derivatives, highlighting the efficiency and green chemistry aspect of these syntheses (Huiyan Wang et al., 2011).

Pharmacological Studies

In pharmacological studies, novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives have been synthesized and evaluated for their hypoglycemic activities, demonstrating the potential of these compounds in developing new therapeutic agents for diabetes (Huihui Song et al., 2011).

properties

IUPAC Name

(NE)-N-[1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3OS/c1-3-5(4(2)9-10)11-6(7)8-3/h10H,1-2H3,(H2,7,8)/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHUDTXNSWRDGRC-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C(=NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)N)/C(=N/O)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[1-(Hydroxyimino)ethyl]-4-methyl-1,3-thiazol-2-amine

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